molecular formula C10H8FO4- B14278833 3-(Benzyloxy)-2-fluoro-3-oxopropanoate CAS No. 137186-60-8

3-(Benzyloxy)-2-fluoro-3-oxopropanoate

Cat. No.: B14278833
CAS No.: 137186-60-8
M. Wt: 211.17 g/mol
InChI Key: PVAZVBVIWJGNJA-UHFFFAOYSA-M
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Description

3-(Benzyloxy)-2-fluoro-3-oxopropanoate is an organic compound that features a benzyloxy group, a fluorine atom, and an oxo group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-fluoro-3-oxopropanoate typically involves the esterification of 3-(benzyloxy)-2-fluoropropanoic acid. One common method is the reaction of 3-(benzyloxy)-2-fluoropropanoic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . Another approach involves the use of a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)-2-fluoro-3-oxopropanoate is unique due to the presence of both the benzyloxy and fluorine groups, which confer distinct chemical properties and reactivity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

CAS No.

137186-60-8

Molecular Formula

C10H8FO4-

Molecular Weight

211.17 g/mol

IUPAC Name

2-fluoro-3-oxo-3-phenylmethoxypropanoate

InChI

InChI=1S/C10H9FO4/c11-8(9(12)13)10(14)15-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/p-1

InChI Key

PVAZVBVIWJGNJA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C(=O)[O-])F

Origin of Product

United States

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